7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester chemical structure and properties
7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester chemical structure and properties
An in-depth technical analysis of 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester (also known as diethyl 1H-indole-2,7-dicarboxylate) requires a multidisciplinary approach, bridging physical chemistry, synthetic organic methodology, and medicinal pharmacology. This whitepaper provides a comprehensive guide to its structural properties, synthetic pathways, and its critical role as an intermediate in drug discovery.
Chemical Identity & Physicochemical Profiling
7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester is a highly functionalized indole derivative. The presence of two ethyl ester groups at the C2 and C7 positions imparts unique electronic and steric properties to the indole core, making it a versatile building block for complex active pharmaceutical ingredients (APIs).
To predict its behavior in biological systems and synthetic workflows, we must first analyze its physicochemical properties [1].
Table 1: Physicochemical and Structural Properties
| Property | Value | Pharmacological / Synthetic Implication |
| Chemical Name | 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester | Standard IUPAC nomenclature. |
| CAS Registry Number | 1025932-71-1 | Unique identifier for regulatory compliance. |
| Molecular Formula | C₁₄H₁₅NO₄ | Indicates a highly oxidized, nitrogen-containing scaffold. |
| Molecular Weight | 261.27 g/mol | Falls well within Lipinski’s Rule of 5 for oral bioavailability. |
| cLogP | 2.501 | Optimal lipophilicity for membrane permeability; acts as an excellent prodrug scaffold. |
| tPSA (Topological Polar Surface Area) | 64.63 Ų | Suggests good cell permeability; ideal for intracellular target engagement. |
| Hydrogen Bond Donors / Acceptors | 1 / 5 | The indole N-H acts as the sole donor, while ester oxygens provide multiple acceptor sites. |
Structural Analysis & Mechanistic Insights
Electronic Deactivation and Stability
The indole ring is classically electron-rich, with the nitrogen lone pair participating in the 10π aromatic system. Consequently, indoles typically undergo rapid electrophilic aromatic substitution at the C3 position. However, in 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester, the two ethoxycarbonyl (ester) groups exert a strong electron-withdrawing effect via resonance and induction.
Causality in Design: Why utilize a diester rather than the free dicarboxylic acid during synthesis?
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Catalyst Protection: Free carboxylic acids can poison transition metal catalysts (e.g., Palladium) during downstream cross-coupling reactions (like Suzuki or Sonogashira couplings). The ethyl esters mask these acidic protons.
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Prevention of Decarboxylation: Indole-2-carboxylic acids are prone to spontaneous decarboxylation when heated. The esterification locks the carboxylate moiety in place, allowing for high-temperature synthetic steps.
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Orthogonal Reactivity: The C2 and C7 esters exist in different steric environments. The C7 ester is adjacent to the bulky indole benzene ring, while the C2 ester is adjacent to the N-H group. This subtle difference allows for highly controlled, selective monohydrolysis under specific stoichiometric conditions.
Synthetic Workflows: The Reissert Indole Synthesis
The most reliable, scalable, and self-validating method for synthesizing benzene-ring substituted indole-2-carboxylates is the Reissert Indole Synthesis [2]. This method constructs the pyrrole ring onto an existing benzene derivative, ensuring absolute regiocontrol at the C7 position.
Experimental Protocol: Step-by-Step Methodology
Phase 1: Base-Promoted Condensation (Enolate Formation)
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Objective: Form the pyruvate intermediate from ethyl 2-methyl-3-nitrobenzoate.
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Reagents: Ethyl 2-methyl-3-nitrobenzoate (1.0 eq), diethyl oxalate (1.2 eq), Potassium ethoxide (KOEt, 1.5 eq), anhydrous diethyl ether.
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Procedure:
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Charge a dry, argon-flushed flask with anhydrous ether and KOEt.
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Add a solution of diethyl oxalate and ethyl 2-methyl-3-nitrobenzoate dropwise at 0 °C.
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Stir the mixture at room temperature for 24 hours.
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Self-Validating Metric: The reaction is successful when a deep red/purple precipitate forms. This color change is the visual validation of the highly conjugated potassium enolate salt.
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Mechanistic Causality: The strong base deprotonates the benzylic methyl group, which is highly acidic due to the strong electron-withdrawing effect of the ortho-nitro group. The resulting carbanion attacks the diethyl oxalate.
Phase 2: Reductive Cyclization
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Objective: Reduce the nitro group to trigger intramolecular cyclization.
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Reagents: Palladium on Carbon (Pd/C, 10 wt%), Hydrogen gas (H₂), Glacial acetic acid.
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Procedure:
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Dissolve the isolated potassium salt from Phase 1 in glacial acetic acid.
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Add Pd/C catalyst and place the vessel under a hydrogen atmosphere (30-40 psi) using a Parr hydrogenator.
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Shake until hydrogen uptake ceases (typically 2-3 hours).
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Filter the catalyst through Celite, concentrate the filtrate, and recrystallize from dichloromethane/hexanes.
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Mechanistic Causality: Catalytic hydrogenation reduces the nitro group to an aniline (-NH₂). The newly formed primary amine immediately undergoes an intramolecular nucleophilic attack on the adjacent pyruvate ketone. Subsequent dehydration yields the thermodynamically stable, aromatic indole core.
Fig 1: Reissert synthetic workflow for 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester.
Applications in Medicinal Chemistry: HIV-1 Integrase Inhibition
Beyond its utility as a synthetic intermediate, the 1H-indole-2,7-dicarboxylic acid scaffold (the active, hydrolyzed form of our target ester) is a privileged pharmacophore in antiviral drug development, specifically as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI) [3].
Pharmacological Mechanism of Action
HIV-1 integrase is an essential viral enzyme responsible for inserting the viral DNA into the host CD4+ T-cell genome. The active site of this enzyme contains two critical Magnesium (Mg²⁺) cofactors.
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Chelation: The C2-carboxylic acid of the indole ring acts as a bidentate ligand, chelating the two Mg²⁺ ions in the integrase active site. This neutralizes the metal charge and displaces the reactive water molecules necessary for viral DNA integration.
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Hydrophobic Vectoring: The C7-carboxylic acid provides a critical vector for structural modification. By extending the molecule at the C7 position (e.g., via amidation with halogenated benzylamines), medicinal chemists can force the drug to engage in π–π stacking interactions with the viral DNA (dC20) base pairs, drastically lowering the IC₅₀ values [3].
For pharmacokinetic studies and purity validation of these active metabolites, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized. The standard protocol involves an acetonitrile/water mobile phase modified with phosphoric acid (or formic acid for MS-compatibility) to keep the dicarboxylic acids fully protonated and retained on the column [4].
Fig 2: Mechanism of action of indole-2,7-dicarboxylates as HIV-1 integrase inhibitors.
References
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Syntree. (n.d.). 1025932-71-1 | 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester. Retrieved March 23, 2026, from[Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved March 23, 2026, from [Link]
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National Institutes of Health (NIH) / PMC. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved March 23, 2026, from[Link]
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SIELC Technologies. (2018, May 16). 1H-Indole-2,7-dicarboxylic acid. Retrieved March 23, 2026, from[Link]
